molecular formula C18H21N3O4 B5691180 methyl 4-[(2-methyl-4-oxoquinolin-1(4H)-yl)acetyl]piperazine-1-carboxylate

methyl 4-[(2-methyl-4-oxoquinolin-1(4H)-yl)acetyl]piperazine-1-carboxylate

Cat. No. B5691180
M. Wt: 343.4 g/mol
InChI Key: GYHWOTYHXZTSQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[(2-methyl-4-oxoquinolin-1(4H)-yl)acetyl]piperazine-1-carboxylate is a chemical compound that has recently gained attention in scientific research due to its potential applications in medicine and biochemistry. This compound is synthesized through a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments.

Mechanism of Action

The mechanism of action of methyl 4-[(2-methyl-4-oxoquinolin-1(4H)-yl)acetyl]piperazine-1-carboxylate is not fully understood. However, it has been suggested that this compound may exert its effects through the inhibition of certain enzymes or the modulation of certain signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain microorganisms such as Staphylococcus aureus and Escherichia coli. This compound has also been found to exhibit antitumor activity against various cancer cell lines. Additionally, it has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

Methyl 4-[(2-methyl-4-oxoquinolin-1(4H)-yl)acetyl]piperazine-1-carboxylate has several advantages and limitations for laboratory experiments. One advantage is its ability to cross the blood-brain barrier, making it a potential candidate for drug delivery to the brain. However, its solubility in water is limited, which can make it challenging to work with in certain experiments.

Future Directions

There are several future directions for research on methyl 4-[(2-methyl-4-oxoquinolin-1(4H)-yl)acetyl]piperazine-1-carboxylate. One direction is to further investigate its mechanism of action and identify specific targets for its effects. Another direction is to explore its potential use as a drug delivery system for the treatment of various neurological disorders. Additionally, more studies are needed to fully understand the advantages and limitations of using this compound in laboratory experiments.

Synthesis Methods

Methyl 4-[(2-methyl-4-oxoquinolin-1(4H)-yl)acetyl]piperazine-1-carboxylate is synthesized through a specific method that involves the reaction of 2-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with piperazine and methyl chloroformate. The reaction takes place in a solvent such as dichloromethane or chloroform, and the resulting product is purified through various techniques such as column chromatography or recrystallization.

Scientific Research Applications

Methyl 4-[(2-methyl-4-oxoquinolin-1(4H)-yl)acetyl]piperazine-1-carboxylate has been studied extensively for its potential applications in medicine and biochemistry. It has been found to exhibit antimicrobial, antitumor, and anti-inflammatory properties. This compound has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.

properties

IUPAC Name

methyl 4-[2-(2-methyl-4-oxoquinolin-1-yl)acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-13-11-16(22)14-5-3-4-6-15(14)21(13)12-17(23)19-7-9-20(10-8-19)18(24)25-2/h3-6,11H,7-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYHWOTYHXZTSQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=CC=CC=C2N1CC(=O)N3CCN(CC3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.